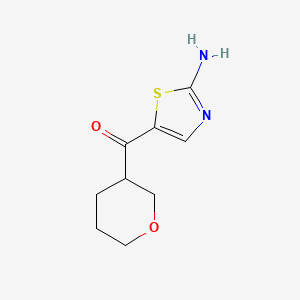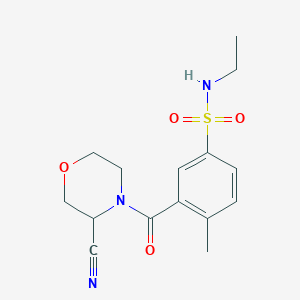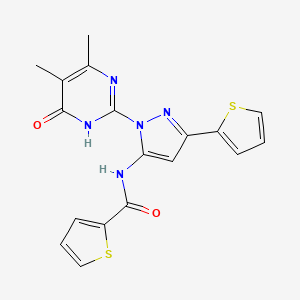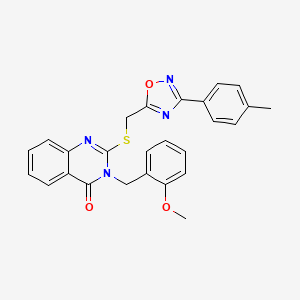![molecular formula C22H16N4O4S B2677630 3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 496776-83-1](/img/structure/B2677630.png)
3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole' involves the reaction of 1,3-benzodioxole, 4-nitrobenzyl chloride, thiosemicarbazide, and phenylacetylene in a series of steps to form the final product.
Starting Materials
1,3-benzodioxole, 4-nitrobenzyl chloride, thiosemicarbazide, phenylacetylene, sodium hydroxide, potassium carbonate, acetic acid, ethanol, diethyl ether, chloroform, wate
Reaction
Step 1: 1,3-benzodioxole is reacted with sodium hydroxide and chloroform to form 1,3-benzodioxole-5-carboxaldehyde., Step 2: 1,3-benzodioxole-5-carboxaldehyde is reacted with thiosemicarbazide in ethanol to form 3-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-5-thiol., Step 3: 4-nitrobenzyl chloride is reacted with potassium carbonate in acetic acid to form 4-nitrobenzyl acetate., Step 4: 3-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-5-thiol is reacted with 4-nitrobenzyl acetate in ethanol to form 3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole., Step 5: The final product is purified using a mixture of diethyl ether and water.
Mechanism Of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the degradation of neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of various physiological and cognitive functions. By inhibiting these enzymes, 3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole can increase the levels of neurotransmitters in the brain, leading to improved cognitive and motor functions.
Biochemical And Physiological Effects
3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has been found to exhibit significant biochemical and physiological effects. It has been shown to improve cognitive functions such as memory and learning in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has been shown to have anti-tumor activity in various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole in lab experiments is its high potency and selectivity towards the target enzymes. This allows for a more precise and accurate evaluation of its biological activities. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of 3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole. One of the directions is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is to evaluate its efficacy and safety in clinical trials for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to investigate its potential applications in other therapeutic areas such as cancer and inflammation.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has been studied for its potential applications in drug discovery and development. It has been found to exhibit significant inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and dopamine, which play a crucial role in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Therefore, 3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has the potential to be developed as a therapeutic agent for the treatment of these disorders.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-26(28)18-9-6-15(7-10-18)13-31-22-24-23-21(25(22)17-4-2-1-3-5-17)16-8-11-19-20(12-16)30-14-29-19/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLFAQDOXMSPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2677550.png)
![N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677552.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2677554.png)




![1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677562.png)
![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2677564.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2677565.png)
![3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid](/img/structure/B2677566.png)

![2-[Amino-(2-oxochromen-3-yl)methylidene]propanedinitrile](/img/structure/B2677569.png)